2-Methoxy-phenazin-1-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

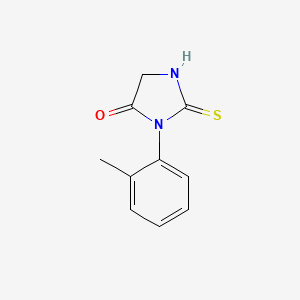

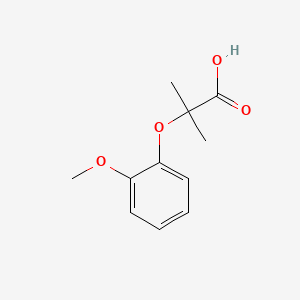

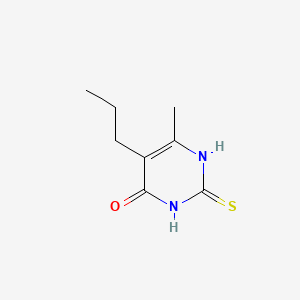

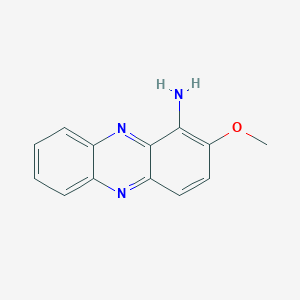

2-Methoxy-phenazin-1-ylamine is a chemical compound with the molecular formula C13H11N3O and a molecular weight of 225.25123. It is used for scientific research and development1.

Synthesis Analysis

Phenazines, including 2-Methoxy-phenazin-1-ylamine, can be synthesized through several approaches. These include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches4.Molecular Structure Analysis

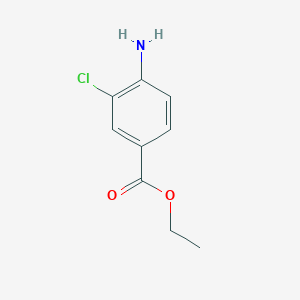

The molecular structure of 2-Methoxy-phenazin-1-ylamine consists of a planar nitrogen-containing heterocyclic compound. The core structure is a pyrazine ring (1,4-diazabenzene) with two annulated benzenes23.Chemical Reactions Analysis

Phenazine derivatives, including 2-Methoxy-phenazin-1-ylamine, have been used as catalysts in various organic reactions. For instance, phenazine radical cations have been used as efficient homogeneous and heterogeneous catalysts for the cross-dehydrogenative aza-Henry reaction5.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-phenazin-1-ylamine include its molecular formula (C13H11N3O), molecular weight (225.25), and its use in scientific research and development123.

科学的研究の応用

Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . They have significant applications in both medicinal and industrial fields . The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N -arylation, multicomponent approaches, etc .

-

Optical Sensing : Phenazine derivatives have made significant progress due to their favorable photophysical and chemical properties . They are used in the design of optical sensors, which can detect changes in their environment based on changes in their optical properties .

-

Electrochemical Fields : Phenazine derivatives are also used in electrochemical applications . Their unique chemical structure and properties make them suitable for use in various electrochemical devices .

-

Proteomics Research : “2-Methoxy-phenazin-1-ylamine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

-

Antimicrobial : Phenazines are known to exhibit antimicrobial properties . They can inhibit the growth of various bacteria and fungi, making them potentially useful in the development of new antimicrobial agents .

-

Antitumor : Some phenazine derivatives have shown antitumor activity . They can inhibit the growth of certain types of cancer cells, which could make them valuable in cancer research and treatment .

-

Antioxidant : Phenazines can also act as antioxidants . They can neutralize harmful free radicals in the body, which may help prevent various diseases related to oxidative stress .

-

Antimalarial : Certain phenazine derivatives have demonstrated antimalarial activity . They can inhibit the growth of Plasmodium parasites, which cause malaria .

-

Neuroprotectant : Phenazines may have neuroprotective effects . They can protect nerve cells from damage, which could potentially be beneficial in the treatment of neurodegenerative diseases .

Safety And Hazards

While specific safety and hazard information for 2-Methoxy-phenazin-1-ylamine is not readily available, it is recommended to handle this compound with care, avoid contact with skin and eyes, and avoid inhalation of vapour or mist7.

将来の方向性

Phenazines, including 2-Methoxy-phenazin-1-ylamine, continue to be a focus of research due to their wide spectrum of biological activities. Future research may focus on the design and development of methods to access synthetic analogs with modified properties similar to or even better than those of natural compounds64.

Please note that this information is based on the available resources and may not be fully comprehensive. Always refer to the appropriate safety data sheets and other resources when handling chemicals.

特性

IUPAC Name |

2-methoxyphenazin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-17-11-7-6-10-13(12(11)14)16-9-5-3-2-4-8(9)15-10/h2-7H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMHFOGBPMFZHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC3=CC=CC=C3N=C2C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346292 |

Source

|

| Record name | 2-Methoxy-phenazin-1-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-phenazin-1-ylamine | |

CAS RN |

3224-52-0 |

Source

|

| Record name | 2-Methoxy-phenazin-1-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1348119.png)